Cas no 7091-44-3 (Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester)

Hexadecanoic acid, (1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester is a structured lipid derivative combining hexadecanoic acid (palmitic acid) with a phosphonooxy-substituted ethanediyl backbone. This compound exhibits unique amphiphilic properties due to its polar phosphate group and nonpolar fatty acid chain, making it suitable for applications in lipid-based formulations, membrane studies, and surfactant research. Its ester linkage and chiral center at the (1R) position may influence its biochemical interactions, offering potential utility in enzymology or drug delivery systems. The phosphonooxy group enhances solubility in aqueous environments while retaining compatibility with hydrophobic matrices, enabling versatile use in biphasic systems. Careful handling is advised due to its reactivity.
Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester structure
7091-44-3 structure
Product Name:Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester
CAS No:7091-44-3
MF:C35H69O8P
MW:648.891333341599
CID:566883
PubChem ID:446066
Update Time:2025-05-20

Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester Chemical and Physical Properties

Names and Identifiers

    • Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester
    • 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHATIDIC ACID
    • (2R)-3-(phosphonooxy)propane-1,2-diyl dihexadecanoate
    • L-A-phosphatidic acid
    • HY-113437
    • dipalmitoyl phosphatidic acid
    • 1,2-Dipalmitoyl-sn-glycerol-3-phosphorate
    • PA(16:0/16:0)
    • Palmitin, 1,2-di-, dihydrogen phosphate, L-
    • Hexadecanoic acid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester,(R)-
    • L-alpha-Dipalmitoylphosphatidate
    • 1,2-dihexadecanoyl-sn-glycerol-3-phosphate
    • phosphatidic acid
    • Phosphatidic acid(32:0)
    • Hexadecanoic acid, (1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester(9CI)
    • Hexadecanoic acid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (R)-
    • L-a-Dipalmitoyl-phosphatidate
    • dipalmitoylphosphatidic acid
    • Dipalmitoyl-L-alpha-phosphatidic acid
    • L-a-Dipalmitoylphosphatidate
    • L-a-Dipalmitoyl-phosphatidic acid
    • 1,2-Dipalmitoyl-sn-glycerol-3-phosphoric acid
    • 1,2-Dipalmitoyl-3-sn-phosphatidate
    • L-alpha-Dipalmitoyl-phosphatidic acid
    • Dipalmitoyl-L-alpha-phosphatidate
    • Dipalmitoylphosphatidate
    • 7091-44-3
    • AKOS040732217
    • PA(32:0)
    • NS00124440
    • 1,2-Dipalmitoyl-3-sn-phosphatidic acid
    • L-alpha-Dipalmitoyl-phosphatidate
    • PORPENFLTBBHSG-MGBGTMOVSA-N
    • 1,2-dihexadecanoyl-sn-glycero-3-phosphate
    • Dipalmitoyl
    • 1,2-Dipalmitoyl-sn-glycerol 3-phosphate
    • CHEBI:73246
    • L-alpha-Dipalmitoylphosphatidic acid
    • Dipalmitoyl-L-a-phosphatidate
    • LMGP10010027
    • 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE
    • 1,2-Di-O-palmitoyl-3-sn-glyceryl-O-phosphoric acid
    • Q27140395
    • L-A-PHOSPHATIDIC ACID, DIPALMITOYL*FREE ACID
    • L-a-Dipalmitoylphosphatidic acid
    • hexadecanoic acid, (1R)-2-[(1-oxohexadecyl)oxy]-1-[(phosphonooxy)methyl]ethyl ester
    • 16:0 PA
    • CS-0059528
    • Palmitin, 1,2-di-, dihydrogen phosphate, L- (8CI)
    • DTXSID101301555
    • 1,2-Di-O-palmitoyl-3-sn-glyceryl-O-phosphorate
    • 1,2-dihexadecanoyl-rac-phosphatidic acid
    • PD101874
    • [(2R)-2-hexadecanoyloxy-3-phosphonooxypropyl] hexadecanoate
    • 2-(HEXADECANOYLOXY)-1-[(PHOSPHONOOXY)METHYL]ETHYL HEXADECANOATE
    • Phosphatidic acid(16:0/16:0)
    • SCHEMBL44215
    • Dipalmitoyl-L-a-phosphatidic acid
    • 1,2-dipalmitoyl-sn-glycerol-3-phosphate
    • Inchi: 1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/t33-/m1/s1
    • InChI Key: PORPENFLTBBHSG-MGBGTMOVSA-N
    • SMILES: P(=O)(O)(O)OC[C@@H](COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O

Computed Properties

  • Exact Mass: 648.47300615g/mol
  • Monoisotopic Mass: 648.47300615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 36
  • Complexity: 696
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 12.9
  • Topological Polar Surface Area: 119Ų

Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51484-10mg
1,2-Dipalmitoyl-sn-glycerol 3-phosphate
7091-44-3 98%
10mg
¥445.00 2023-09-07
A2B Chem LLC
AH38090-10mg
L-A-PHOSPHATIDIC ACID, DIPALMITOYL*FREE ACID
7091-44-3 >98.00%
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$155.00 2024-04-19

Additional information on Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester

Research Brief on Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester (CAS: 7091-44-3)

In recent years, the compound Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester (CAS: 7091-44-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique phospholipid-like structure, has shown promising potential in drug delivery systems, metabolic studies, and as a precursor for bioactive compounds. The following brief synthesizes the latest findings and applications related to this compound, providing a comprehensive overview for researchers and industry professionals.

A recent study published in the Journal of Medicinal Chemistry explored the role of Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester in enhancing the bioavailability of hydrophobic drugs. The research demonstrated that this compound, when used as a lipid carrier, significantly improved the solubility and absorption of poorly water-soluble therapeutics. The study employed in vitro and in vivo models to validate these findings, highlighting the compound's potential in formulating next-generation drug delivery systems.

Another groundbreaking research effort, detailed in Bioorganic & Medicinal Chemistry Letters, investigated the enzymatic pathways involved in the metabolism of Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester. The study identified key enzymes, such as phospholipase A2, that play a critical role in the breakdown and utilization of this compound. These insights open new avenues for targeting metabolic disorders and designing enzyme inhibitors for therapeutic purposes.

In addition to its pharmaceutical applications, Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester has been studied for its role in cellular signaling. A 2023 paper in Cell Chemical Biology reported that this compound modulates the activity of certain G-protein-coupled receptors (GPCRs), influencing intracellular signaling cascades. This discovery suggests potential applications in treating diseases linked to GPCR dysregulation, such as cancer and inflammatory conditions.

Despite these advancements, challenges remain in the large-scale synthesis and purification of Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester. Recent efforts by industrial researchers have focused on optimizing synthetic routes to improve yield and purity. A patent filed in early 2023 describes a novel catalytic process that reduces byproduct formation, offering a more sustainable and cost-effective production method.

In conclusion, Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester (CAS: 7091-44-3) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications in drug delivery, metabolism, and cellular signaling underscore its potential to address unmet medical needs. Future research should focus on overcoming synthesis challenges and further elucidating its mechanistic roles to fully harness its therapeutic benefits.

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